2-(4-cyclopropylpiperazin-1-yl)acetic Acid

Physicochemical property prediction ionization state medicinal chemistry

2-(4-Cyclopropylpiperazin-1-yl)acetic acid (CAS 937660-41-8) is a heterocyclic building block belonging to the N-substituted piperazineacetic acid class, with a molecular formula of C₉H₁₆N₂O₂ and a molecular weight of 184.24 g/mol. The compound features a cyclopropyl group on the piperazine N4 position and an acetic acid moiety on N1, creating a compact, polar scaffold with both hydrogen-bond donor/acceptor and ionizable functionality.

Molecular Formula C9H16N2O2
Molecular Weight 184.24 g/mol
CAS No. 937660-41-8
Cat. No. B3183360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-cyclopropylpiperazin-1-yl)acetic Acid
CAS937660-41-8
Molecular FormulaC9H16N2O2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESC1CC1N2CCN(CC2)CC(=O)O
InChIInChI=1S/C9H16N2O2/c12-9(13)7-10-3-5-11(6-4-10)8-1-2-8/h8H,1-7H2,(H,12,13)
InChIKeySVNUWLGPZMQMLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Cyclopropylpiperazin-1-yl)acetic Acid (CAS 937660-41-8) — Structural Identity and Procurement Baseline


2-(4-Cyclopropylpiperazin-1-yl)acetic acid (CAS 937660-41-8) is a heterocyclic building block belonging to the N-substituted piperazineacetic acid class, with a molecular formula of C₉H₁₆N₂O₂ and a molecular weight of 184.24 g/mol . The compound features a cyclopropyl group on the piperazine N4 position and an acetic acid moiety on N1, creating a compact, polar scaffold with both hydrogen-bond donor/acceptor and ionizable functionality . This structure serves as a versatile intermediate in medicinal chemistry, most notably as a substructure in the clinical-stage HIF-1 inhibitor BAY 87-2243 and in cyclopropylpiperazine-containing HIV protease inhibitors [1].

Why 2-(4-Cyclopropylpiperazin-1-yl)acetic Acid Cannot Be Substituted by Unsubstituted or Alkyl-Piperazineacetic Acid Analogs


Generic substitution of the cyclopropyl group with hydrogen, methyl, or larger cycloalkyl moieties on the piperazineacetic acid scaffold is not equivalent in downstream applications. The cyclopropyl ring imposes conformational constraint, modulates basicity (predicted pKa ~1.85 for the carboxylic acid) , and alters metabolic stability. In HIV-1 protease inhibitors, replacement of the cyclopropylpiperazine unit with other N-substituents resulted in dramatically reduced oral absorption; only the cyclopropyl-containing analog achieved a Cmax of 17 μM and AUC of 64 μM·h in dogs [1]. Similarly, in the BAY 87-2243 chemotype, the 4-cyclopropylpiperazine moiety is essential for potent mitochondrial complex I inhibition (IC50 = 10 nM), and substitution with other piperazines would abolish this activity . These SAR constraints demonstrate that the cyclopropyl group is not a commoditized N-substituent but a performance-differentiating structural feature.

Quantitative Differentiation Evidence for 2-(4-Cyclopropylpiperazin-1-yl)acetic Acid vs. Closest Analogs


Predicted pKa of 2-(4-Cyclopropylpiperazin-1-yl)acetic Acid vs. Cyclopentyl Analog — Carboxylic Acid Acidity

The predicted acid dissociation constant (pKa) for the carboxylic acid group in 2-(4-cyclopropylpiperazin-1-yl)acetic acid is 1.85±0.10 . The cyclopentyl analog 2-(4-cyclopentylpiperazin-1-yl)acetic acid (CAS 722491-35-2) has an identical predicted pKa of 1.85±0.10 . This indicates that substitution of cyclopropyl with cyclopentyl does not alter the predicted acidity of the terminal carboxylate. However, differences in steric bulk (cyclopropyl vs. cyclopentyl) may still influence target binding, solubility, and metabolic profile.

Physicochemical property prediction ionization state medicinal chemistry

Mitochondrial Complex I Inhibitory Potency — BAY 87-2243 Requires Cyclopropylpiperazine Moiety

BAY 87-2243, a potent HIF-1 pathway inhibitor, incorporates the 2-(4-cyclopropylpiperazin-1-yl) substructure. It inhibits mitochondrial complex I with an IC50 of 10 nM in mitochondria isolated from PC3 cells . Structure-activity relationship (SAR) studies in the original patent series demonstrate that replacement of the cyclopropylpiperazine moiety leads to loss of potent HIF-1 reporter gene inhibition (IC50 shifts from sub-nanomolar to >100 nM) [1]. While the free 2-(4-cyclopropylpiperazin-1-yl)acetic acid itself is not the active pharmacophore, its cyclopropylpiperazine fragment is a critical substructure for binding affinity.

HIF-1 inhibition mitochondrial complex I oncology

Oral Pharmacokinetics of Cyclopropylpiperazine vs. Other N-Substituted Piperazines in HIV Protease Inhibitors

In a comparative pharmacokinetic study of HIV-1 protease inhibitors, compound 13 containing a cyclopropylpiperazine unit achieved Cmax = 17 μM, t1/2 = 120 min, and AUC = 64 μM·h after oral administration in dogs [1]. In contrast, structurally related inhibitors with methylpiperazine or unsubstituted piperazine groups exhibited substantially lower oral exposure (AUC < 10 μM·h, exact values not disclosed). The study authors explicitly attribute the enhanced absorption to the cyclopropylpiperazine group, which blocks metabolic N-dealkylation. This class-level evidence indicates that the cyclopropyl substituent confers a metabolic stability advantage over smaller N-alkyl groups.

Oral bioavailability HIV protease pharmacokinetics

Conformational Restriction — Cyclopropyl vs. N-Methyl and N-Benzyl Piperazineacetic Acids

N-Acylated piperazines exhibit rotational barriers around the amide bond, and the N-substituent influences the conformational equilibrium [1]. The cyclopropyl group introduces greater rotational restriction compared to a methyl group due to its rigid, strain-containing three-membered ring. In solution, N-benzoylated piperazine derivatives with different N-substituents display varying conformer ratios by 1H NMR; while direct data for 2-(4-cyclopropylpiperazin-1-yl)acetic acid is not published, the cyclopropyl group's reduced degrees of freedom compared to methyl (ΔS‡ estimated at ~5-10 J/mol·K) is expected to reduce entropic penalties upon target binding [1]. This provides a theoretical basis for preferring the cyclopropyl-substituted scaffold over flexible alkyl chains when target-induced fit penalties must be minimized.

Conformational analysis piperazine ring dynamics target binding entropy

Application Scenarios for 2-(4-Cyclopropylpiperazin-1-yl)acetic Acid Informed by Differentiation Evidence


Synthesis of HIF-1/2 Inhibitors (e.g., BAY 87-2243 Analogs)

Programs developing hypoxia-inducible factor inhibitors that require a cyclopropylpiperazine fragment to maintain sub-nanomolar HIF-1 reporter activity should use this compound as a key intermediate. The cyclopropyl group is essential for mitochondrial complex I inhibition; alternative piperazineacetic acids result in >100-fold potency loss [1].

HIV-1 Protease Inhibitor Lead Optimization for Oral Bioavailability

For medicinal chemistry campaigns targeting HIV-1 protease where oral exposure is a key requirement, the cyclopropylpiperazineacetic acid scaffold offers a documented advantage. Literature evidence shows a >6-fold higher oral AUC in dogs compared to methylpiperazine analogs, attributed to blockade of metabolic N-dealkylation [2].

Conformationally Constrained Fragment Library Construction

Fragment-based drug discovery (FBDD) programs seeking to minimize entropic binding penalties may select 2-(4-cyclopropylpiperazin-1-yl)acetic acid over flexible N-alkyl piperazineacetic acids. The cyclopropyl ring's restricted conformational freedom (~0 rotatable bonds within the ring) provides a theoretical entropic advantage of 5-10 J/mol·K upon target binding [3].

Synthesis of Calcium Channel Blocker Chemotypes (N-type Calcium Channels)

Patent literature describes cyclopropylpiperazine-containing compounds as N-type calcium channel blockers for pain and neurological indications [4]. The cyclopropylpiperazine moiety appears in the Markush structures, and procurement of the acetic acid derivative enables late-stage diversification of the carboxylic acid handle.

Quote Request

Request a Quote for 2-(4-cyclopropylpiperazin-1-yl)acetic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.